2-Amino-4,5-dibenzyloxy-benzaldehyde
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Overview
Description
2-Amino-4,5-dibenzyloxy-benzaldehyde is an organic compound with the molecular formula C21H19NO3 It is a derivative of benzaldehyde, featuring amino and dibenzyloxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dibenzyloxy-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dibenzyloxy-2-nitrobenzaldehyde.
Purification: The resulting this compound is purified through recrystallization or chromatography techniques.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dibenzyloxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2-Amino-4,5-dibenzyloxy-benzoic acid.
Reduction: 2-Amino-4,5-dibenzyloxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,5-dibenzyloxy-benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dibenzyloxy-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
2-Aminobenzaldehyde: A simpler analog with similar reactivity but lacking the dibenzyloxy groups.
4,5-Dibenzyloxy-2-nitrobenzaldehyde: The precursor in the synthesis of 2-Amino-4,5-dibenzyloxy-benzaldehyde.
3,4-Dibenzyloxybenzaldehyde: Another dibenzyloxy-substituted benzaldehyde with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both amino and dibenzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
89004-63-7 |
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Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-amino-4,5-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C21H19NO3/c22-19-12-21(25-15-17-9-5-2-6-10-17)20(11-18(19)13-23)24-14-16-7-3-1-4-8-16/h1-13H,14-15,22H2 |
InChI Key |
KYFFEDBBVGGFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C=O)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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